2-Ethenyl-N,N,N-trimethylanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-N,N,N-trimethylanilinium is a chemical compound known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 2-Ethenyl-N,N,N-trimethylanilinium typically involves the reaction of aniline derivatives with methylating agents under specific conditions. Industrial production methods often utilize phase-transfer catalysis and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Ethenyl-N,N,N-trimethylanilinium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-N,N,N-trimethylanilinium has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Ethenyl-N,N,N-trimethylanilinium involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical reactions, such as methylation and arylation. The molecular targets and pathways involved include the formation of methyl iodide and the parent aniline through a closed-shell SN2-centered degradative pathway .
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-N,N,N-trimethylanilinium is unique due to its dual reactivity and wide range of applications. Similar compounds include other trialkylammonium salts, such as N,N,N-trimethylanilinium, which also display dual reactivity but may differ in their specific applications and reactivity profiles .
Eigenschaften
CAS-Nummer |
110656-75-2 |
---|---|
Molekularformel |
C11H16N+ |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
(2-ethenylphenyl)-trimethylazanium |
InChI |
InChI=1S/C11H16N/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3/q+1 |
InChI-Schlüssel |
GCIFKRCWHWDETA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.